molecular formula C20H12FNO3S B2957780 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide CAS No. 923131-89-9

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide

Cat. No.: B2957780
CAS No.: 923131-89-9
M. Wt: 365.38
InChI Key: RHBORYSFQRZIBE-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a chromen-4-one moiety, and a thiophene-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core This can be achieved through a condensation reaction between 2-(4-fluorophenyl)benzaldehyde and malonic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide has shown promise in various assays. It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets suggests its use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substituents, leading to variations in biological activity.

  • Thiophene-2-carboxamide derivatives: Variations in the thiophene ring and the attached groups can result in different chemical and biological properties.

Uniqueness: N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique properties not found in other similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBORYSFQRZIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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